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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
1-(o-Tolyl)biguanide is an organic compound belonging to the biguanide class of molecules,

characterized by a biguanide functional group attached to an o-tolyl moiety.[1] Its chemical

formula is C₉H₁₃N₅, and it has a molecular weight of approximately 191.23 g/mol .[1] The

compound typically presents as a white crystalline powder with a melting point in the range of

143-145 °C.[1] Structurally similar to the well-known antidiabetic drug metformin, 1-(o-
tolyl)biguanide holds potential for various biological activities. This guide provides a detailed

technical overview of the structural elucidation of 1-(o-Tolyl)biguanide using two powerful

spectroscopic techniques: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared

(FTIR) spectroscopy.

This document outlines the experimental protocols for acquiring ¹H NMR, ¹³C NMR, and FTIR

spectra, presents the expected spectral data in tabular format for clarity, and visualizes the

experimental workflow and the logic of spectral interpretation.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
a) ¹H NMR Spectroscopy
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Sample Preparation: A 5-10 mg sample of 1-(o-Tolyl)biguanide is dissolved in

approximately 0.75 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or

chloroform-d (CDCl₃), in a clean, dry 5 mm NMR tube. The choice of solvent is critical to

avoid obscuring proton signals of the analyte. A small amount of tetramethylsilane (TMS) is

added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of

300 MHz or higher, is used for data acquisition.

Data Acquisition: The ¹H NMR spectrum is acquired at room temperature. Standard

acquisition parameters include a spectral width of 0-15 ppm, a sufficient number of scans to

achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds between pulses.

Data Processing: The acquired Free Induction Decay (FID) is processed by applying a

Fourier transform. The resulting spectrum is then phased and baseline-corrected. The

chemical shifts of the signals are referenced to the TMS peak. Integration of the signals is

performed to determine the relative number of protons corresponding to each peak.

b) ¹³C NMR Spectroscopy

Sample Preparation: A more concentrated sample, typically 20-50 mg of 1-(o-
Tolyl)biguanide, is dissolved in 0.75 mL of a deuterated solvent in a 5 mm NMR tube. TMS

is used as the internal standard (δ = 0.00 ppm).

Instrumentation: The same NMR spectrometer as for ¹H NMR is used, but tuned to the ¹³C

frequency.

Data Acquisition: Due to the low natural abundance of the ¹³C isotope, a larger number of

scans is required to obtain a spectrum with an adequate signal-to-noise ratio. Broadband

proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting

in a single peak for each unique carbon atom. The spectral width is typically set from 0 to

200 ppm.

Data Processing: Similar to ¹H NMR, the FID is Fourier-transformed, and the spectrum is

phased and baseline-corrected. Chemical shifts are referenced to the TMS signal.
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Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: The solid sample of 1-(o-Tolyl)biguanide is prepared as a potassium

bromide (KBr) pellet. A small amount of the sample (1-2 mg) is finely ground with

approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. The mixture

is then compressed in a pellet press under high pressure to form a thin, transparent disc.

Instrumentation: A benchtop FTIR spectrometer equipped with a deuterated triglycine sulfate

(DTGS) or a mercury cadmium telluride (MCT) detector is used.

Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. Then, the

sample pellet is placed in the sample holder, and the FTIR spectrum is recorded over the

mid-infrared range (typically 4000-400 cm⁻¹). Multiple scans are averaged to improve the

signal-to-noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum. The positions of the absorption

bands are reported in wavenumbers (cm⁻¹).

Data Presentation
The following tables summarize the expected quantitative data from the NMR and FTIR

analyses of 1-(o-Tolyl)biguanide. Note: The exact chemical shifts and coupling constants can

vary slightly depending on the solvent and experimental conditions. The values presented here

are representative.

Table 1: Expected ¹H NMR Spectral Data for 1-(o-Tolyl)biguanide

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 2.2 - 2.4 Singlet 3H -CH₃ (o-tolyl group)

~ 6.8 - 7.0 Multiplet 4H
Aromatic protons (o-

tolyl group)

~ 7.0 - 7.5 Broad Singlet 4H -NH₂ (biguanide)

~ 8.5 - 9.5 Broad Singlet 2H -NH- (biguanide)
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Table 2: Expected ¹³C NMR Spectral Data for 1-(o-Tolyl)biguanide

Chemical Shift (δ, ppm) Assignment

~ 17 - 20 -CH₃ (o-tolyl group)

~ 125 - 132 Aromatic CH (o-tolyl group)

~ 135 - 140 Quaternary aromatic C (o-tolyl group)

~ 155 - 165 C=N (biguanide carbons)

Table 3: Expected FTIR Spectral Data for 1-(o-Tolyl)biguanide

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

3400 - 3100 N-H stretching -NH₂, -NH- (biguanide)

3100 - 3000 C-H stretching Aromatic C-H (o-tolyl)

3000 - 2850 C-H stretching -CH₃ (o-tolyl)

~ 1650 C=N stretching Biguanide

1600 - 1450 C=C stretching Aromatic ring (o-tolyl)

~ 1550 N-H bending -NH₂ (biguanide)

~ 750 C-H out-of-plane bending Ortho-disubstituted benzene

Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical connections in the

structural elucidation process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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